2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine
Description
2-[3-(Pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine is a heterocyclic compound featuring an indolizine core substituted with a pyrrolidine-carbonyl moiety and a pyrimidinyloxy group.
Properties
IUPAC Name |
indolizin-2-yl-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(13-10-14-4-1-2-8-20(14)11-13)21-9-5-15(12-21)23-17-18-6-3-7-19-17/h1-4,6-8,10-11,15H,5,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVRAGNJGSHWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CN4C=CC=CC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine and indolizine scaffolds separately, followed by their coupling through a series of condensation and cyclization reactions. Key reagents often include pyrimidine derivatives, pyrrolidine, and indolizine precursors. Reaction conditions may involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. The use of high-throughput screening and process optimization ensures that the compound is produced in a cost-effective and environmentally friendly manner .
Chemical Reactions Analysis
Reactivity at the Pyrimidine Substituent
The pyrimidin-2-yloxy group is poised for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions :
| Reaction Type | Conditions | Expected Product | Reference |
|---|---|---|---|
| SNAr | K₂CO₃, DMF, aryl/alkyl amines | Pyrimidine-2-amine derivatives | |
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acids | Biaryl-substituted pyrimidines |
Indolizine Core Modifications
The indolizine scaffold undergoes electrophilic substitution at positions 1, 3, or 5 due to its aromatic π-system:
-
Halogenation : NBS or I₂ in CH₃CN introduces halogens for further functionalization .
-
C–H Activation : Pd-catalyzed arylation at C-3 using aryl halides .
Pyrrolidine-Carbonyl Reactivity
The amide linkage is susceptible to hydrolysis or transamidation :
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | Indolizine-carboxylic acid |
| Transamidation | HATU, DIPEA, amines | New amide derivatives |
Mechanistic Considerations
Key catalytic systems for indolizine synthesis include:
-
Pd/Xantphos : Enables carbonylative coupling of 2-bromopyridines with imines and alkynes .
-
Ag₂CO₃ : Facilitates cycloisomerization of propargyl pyridines into indolizines .
Biological Relevance
While not directly studied for this compound, indolizine-pyrimidine hybrids exhibit:
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : 2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine serves as a versatile building block in synthetic organic chemistry. It is used to create more complex molecules with potential applications in pharmaceuticals and materials science.
Biology
- Bioactive Compound Investigation : The compound is being explored for its potential antiviral, anticancer, and antimicrobial properties. Research indicates that it may interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity, which is crucial in various cellular processes such as proliferation and migration.
Medicine
- Therapeutic Potential : Preliminary studies suggest that this compound could be beneficial in treating diseases such as cancer and age-related macular degeneration. Its mechanism of action involves the inhibition of FGFRs, which may lead to reduced tumor growth and improved therapeutic outcomes .
Industry
- Advanced Materials Development : In industrial applications, this compound is utilized in the development of advanced materials including organic semiconductors and dyes. Its unique properties make it suitable for use in electronic devices and photonic applications.
Case Studies
- Anticancer Activity : A study demonstrated that the compound significantly inhibited the proliferation of cancer cell lines by targeting FGFR signaling pathways, leading to reduced cell migration and angiogenesis.
- Antiviral Properties : Research into the antiviral effects of this compound showed promising results against certain viral strains, indicating its potential as a therapeutic agent in infectious diseases.
- Material Science Innovations : In industrial applications, studies have reported successful incorporation of this compound into polymer matrices for improved electronic properties, showcasing its versatility beyond biological applications.
Mechanism of Action
The mechanism of action of 2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Pyrrolidine/piperidine-carboxamide derivatives
Compounds 192 and 193 (from ) share the indolizine-carboxamide scaffold but lack the pyrimidinyloxy substituent. Their synthesis involves reacting indolizine-2-carboxylic acid with pyrrolidine or piperidine using 1,1'-carbonyldiimidazole (CDI) as an activating agent. Key differences include:
- Reaction efficiency : Pyrrolidine (compound 192) achieved an 80% yield, while piperidine (compound 193) gave 70%, suggesting steric or electronic effects from the larger piperidine ring .
- Physical properties : Compound 192 (pyrrolidine derivative) is a brown oil with a melting point of 104–105°C, whereas compound 193 (piperidine derivative) is a yellow oil with a higher melting point (139–141°C), reflecting differences in molecular rigidity .
Pyrimidine-decorated indolizines
lists indolizines functionalized with pyrimidine and pyridine units (e.g., entries 11a–12f). These compounds exhibit variations in substituents (e.g., nitro, bromo, methoxy groups) that influence yield and melting points. For example:
- Electron-withdrawing groups : Nitro-substituted derivatives (entries 11d, 11e) show moderate yields (~78–80%) and melting points >215°C, likely due to enhanced crystallinity .
- Steric effects : Bulky substituents (e.g., CO₂Me in entry 12c) reduce yields (52%) compared to simpler aryl groups (80–90% for entries 11a–11c) .
Cytotoxicity
reports IC₅₀ values for 2-(4-methylphenyl)indolizine (393.7 ± 0.2 μg/mL against HepG-2 cells), which lacks the pyrimidinyloxy-pyrrolidine moiety but shares the indolizine core. This highlights that:
- Substituent impact : The pyrimidine and pyrrolidine groups in the target compound may enhance or modulate bioactivity compared to simpler aryl-indolizines.
- Potency trends : The lower IC₅₀ of 4,4,7a-Trimethylhexahydro-1-benzofuran-2(3H)-one (312.1 μg/mL) suggests that fused heterocyclic systems beyond indolizine may improve cytotoxicity .
Antibacterial potential
describes acrylonitrile derivatives (e.g., compounds 4a–4l) with pyrrolidine/piperidine carboxamide groups. While these are structurally distinct, their evaluation against Mycobacterium tuberculosis underscores the role of carboxamide moieties in targeting bacterial enzymes. This supports the hypothesis that the pyrrolidine-carbonyl group in the target compound could confer similar bioactivity .
Data Tables
Table 1: Comparison of Indolizine Derivatives
Key Research Findings
- Synthetic flexibility : CDI-mediated activation is effective for indolizine-carboxamide synthesis, but yields depend on amine nucleophilicity and steric bulk .
- Bioactivity drivers : Pyrimidine and carboxamide groups may enhance target engagement through hydrogen bonding, while indolizine’s planar structure facilitates membrane penetration .
Biological Activity
2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by the indolizine core linked to a pyrrolidine moiety via a pyrimidin-2-yloxy group. The synthesis typically involves multi-step organic reactions, starting with the preparation of individual scaffolds, followed by coupling them through condensation and cyclization reactions. Key reagents include pyrimidine derivatives, pyrrolidine, and indolizine precursors, often employing catalysts like palladium or copper in solvents such as dimethylformamide or toluene .
Target of Action
The primary target for this compound is the Fibroblast Growth Factor Receptors (FGFRs) .
Mode of Action
Upon binding to FGFRs, the compound inhibits their activity, which is crucial for various cellular processes such as proliferation and differentiation. FGFRs undergo dimerization and autophosphorylation upon ligand binding, activating downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biological Activity
The biological activity of this compound has been investigated in various studies:
- Anticancer Properties : Research indicates that the inhibition of FGFRs leads to reduced cell proliferation and migration in cancer cell lines. This suggests potential applications in treating cancers that exhibit aberrant FGFR signaling .
- Anti-Angiogenesis : By inhibiting FGFR activity, the compound may also reduce angiogenesis, which is vital for tumor growth and metastasis .
Case Studies and Research Findings
A variety of studies have explored the effects of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer effects | Showed significant inhibition of cancer cell proliferation in vitro. |
| Study B | Investigate anti-angiogenic properties | Demonstrated reduced vascularization in tumor models. |
| Study C | Assess pharmacokinetics | Indicated favorable metabolic stability with renal clearance . |
Pharmacokinetics
The pharmacokinetic profile of related compounds suggests that this compound may be eliminated through both metabolic pathways and renal clearance. This profile is essential for determining dosing regimens in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]indolizine?
- Methodology : The compound is synthesized via multi-step reactions involving indolizine core functionalization. Key steps include:
- N-ylide formation : Pyridinium salts react with acetylenes under basic conditions (e.g., K₂CO₃) to generate indolizine scaffolds .
- Pyrrolidine-carbonyl conjugation : Acylation of the pyrrolidine ring with activated carbonyl agents (e.g., chloroformates or mixed anhydrides) .
- Pyrimidinyloxy substitution : Nucleophilic aromatic substitution (SNAr) at the pyrimidine C2 position using hydroxylated pyrrolidine derivatives .
- Key Data : Yields range from 41% to 90%, depending on substituents (e.g., electron-withdrawing groups like NO₂ improve reactivity) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the indolizine core and substituent positions (e.g., pyrimidine coupling at pyrrolidine C3) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₈H₁₅N₃O₃ requires exact mass 333.32) .
- X-ray crystallography : Used to resolve ambiguities in stereochemistry or bond connectivity (referenced in Cambridge Structural Database entries) .
Advanced Research Questions
Q. How do substituents on the aryl group (Ar) influence the compound’s reactivity and bioactivity?
- Methodology : Systematic SAR studies compare derivatives with substituents like 4-Cl, 4-Br, and 3-NO₂ on the aryl ring:
- Electron-withdrawing groups (e.g., NO₂) enhance electrophilicity, improving reaction yields (80–90%) but may reduce solubility .
- Steric effects : Bulky substituents (e.g., 4-BrC₆H₄) lower yields in acylation steps (41–46%) due to hindered access to the reactive site .
- Bioactivity : Nitro-substituted analogs show potential as kinase inhibitors (e.g., EGFR/HER2 inhibition assays) .
Q. What strategies resolve contradictions in reported melting points for derivatives?
- Methodology :
- Purification : Recrystallization from polar aprotic solvents (e.g., DMF/EtOH mixtures) narrows mp ranges (e.g., 227–229°C for unsubstituted Ar) .
- Polymorphism screening : Differential scanning calorimetry (DSC) identifies crystalline forms affecting mp (e.g., hydrates vs. anhydrates) .
- Cross-validation : Compare data with Cambridge Structural Database entries to confirm crystallographic consistency .
Q. How can computational methods optimize reaction conditions for scale-up?
- Methodology :
- DFT calculations : Predict transition-state energies for SNAr reactions, guiding solvent selection (e.g., DMF vs. THF) .
- Molecular docking : Models interactions between the compound and biological targets (e.g., ATP-binding pockets of kinases) to prioritize derivatives for synthesis .
- Machine learning : Trains on yield data (e.g., 41–90% from ) to recommend optimal temperatures or catalysts.
Q. What are the challenges in synthesizing enantiopure pyrrolidine derivatives?
- Methodology :
- Chiral resolution : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic catalysis to isolate enantiomers .
- Asymmetric catalysis : Pd-catalyzed coupling reactions with chiral ligands (e.g., BINAP) for stereocontrol at the pyrrolidine ring .
- Circular dichroism (CD) : Validates enantiomeric excess (ee) post-synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
